molecular formula C25H24F2N6O5 B1672666 Fidexaban CAS No. 183305-24-0

Fidexaban

Cat. No.: B1672666
CAS No.: 183305-24-0
M. Wt: 526.5 g/mol
InChI Key: NPNSVNGQJGRSNR-UHFFFAOYSA-N
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Description

Fidexaban is a novel, potent, selective, and orally active inhibitor of coagulation factor Xa. It has demonstrated significant antithrombotic activity in various assays and is primarily used in the research of cardiovascular diseases .

Mechanism of Action

Target of Action

Fidexaban, like other drugs in the Novel Oral Anti-Coagulants (NOACs) class, is a selective inhibitor of Factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clot formation .

Mode of Action

This compound acts by inhibiting Factor Xa, thereby preventing the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, reducing the risk of thrombosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting Factor Xa, this compound disrupts the conversion of prothrombin into thrombin, a critical step in clot formation . This results in a reduced risk of thrombotic events.

Pharmacokinetics

Similar drugs in the noacs class, such as edoxaban, are known for their rapid action and oral bioavailability

Result of Action

The primary result of this compound’s action is a reduction in the risk of thrombotic events. By inhibiting Factor Xa and disrupting the coagulation cascade, this compound reduces the formation of blood clots . This can help prevent conditions such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as deep vein thrombosis and pulmonary embolism .

Action Environment

The action of this compound, like other anticoagulants, can be influenced by various environmental factors. For instance, the pH of the blood can affect the drug’s ionization state and, consequently, its absorption and efficacy . Additionally, interactions with other drugs or food can also impact the drug’s effectiveness . .

Biochemical Analysis

Biochemical Properties

Fidexaban plays a significant role in biochemical reactions, particularly in the coagulation cascade. It interacts with Factor Xa, a crucial enzyme in the coagulation pathway . The interaction between this compound and Factor Xa is of a inhibitory nature, preventing the formation of thrombus .

Cellular Effects

This compound exerts various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways related to coagulation. By inhibiting Factor Xa, this compound prevents the formation of thrombus, thereby influencing the cellular metabolism associated with clot formation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory interaction with Factor Xa. This interaction prevents the stepwise amplification of protein factors needed to form blood clots . This mechanism of action is characteristic of Factor Xa inhibitors .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits variable effects on coagulation assays

Metabolic Pathways

This compound is involved in the metabolic pathway related to coagulation, specifically the Factor Xa pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fidexaban involves multiple steps, including the formation of phenoxyimidazoline and pyridine groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to achieve the desired molecular structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fidexaban undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions are typically intermediates that lead to the final active compound, this compound. These intermediates are crucial for the compound’s antithrombotic properties .

Scientific Research Applications

Fidexaban has a wide range of scientific research applications, including:

    Chemistry: Used in the study of molecular interactions and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential as an anticoagulant in the treatment and prevention of thrombotic diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fidexaban is unique due to its high selectivity and potency as a factor Xa inhibitor. It has demonstrated superior lipophilicity and pharmacokinetic properties compared to other similar compounds. Additionally, this compound exists as a zwitterionic structure at physiological pH, which contributes to its stability and efficacy .

Properties

IUPAC Name

2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNSVNGQJGRSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183305-24-0
Record name Fidexaban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183305240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIDEXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NHF3008V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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